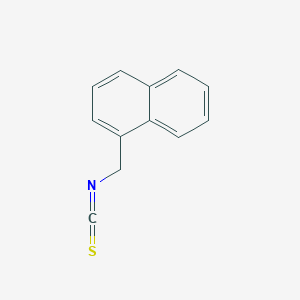

1-Naphthalenemethyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137463. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(isothiocyanatomethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NS/c14-9-13-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMDUNWYBZCIKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169017 | |

| Record name | 1-Naphthalenemethyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17112-82-2 | |

| Record name | 1-Naphthalenemethyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017112822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17112-82-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenemethyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17112-82-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-Naphthalenemethyl Isothiocyanate from 1-(Naphthalen-1-ylmethyl)thiourea

Abstract: This technical guide provides a comprehensive overview of the synthesis of 1-naphthalenemethyl isothiocyanate, a valuable intermediate in organic and medicinal chemistry. The focus is on a robust and well-established method starting from its corresponding thiourea precursor, 1-(naphthalen-1-ylmethyl)thiourea. This document delves into the underlying reaction mechanism, provides a detailed experimental protocol, and discusses the critical parameters that ensure a successful and high-yield synthesis. It is intended for researchers, chemists, and professionals in the field of drug development who require a practical and scientifically grounded understanding of this transformation.

Introduction and Strategic Rationale

This compound is a member of the isothiocyanate (ITC) class of compounds (R–N=C=S), which are widely recognized for their versatile reactivity and significant biological activities.[1][2] Isothiocyanates serve as crucial building blocks in the synthesis of numerous pharmaceuticals and agrochemicals, primarily through the formation of thiourea derivatives and various heterocyclic systems.[3][4] The naphthalene moiety, in particular, is a common scaffold in pharmacologically active molecules, making its isothiocyanate derivative a compound of considerable interest.[5]

While numerous methods exist for synthesizing isothiocyanates, such as the reaction of primary amines with toxic reagents like thiophosgene or the multi-step conversion of amines using carbon disulfide and a desulfurizing agent, the conversion from a stable, crystalline N-substituted thiourea precursor offers a reliable and often more straightforward alternative.[6][7][8] This guide focuses on the thermal decomposition of 1-(naphthalen-1-ylmethyl)thiourea, a method prized for its simplicity and efficiency.

The choice of 1-(naphthalen-1-ylmethyl)thiourea as the starting material is strategic. Thioureas are typically stable, crystalline solids that are easy to handle and purify. Their conversion to isothiocyanates proceeds via an elimination reaction, which can be driven thermally in a high-boiling solvent, obviating the need for hazardous reagents. This approach is modeled after a well-documented and trusted procedure for analogous aryl isothiocyanates published in Organic Syntheses, which attests to its robustness and reproducibility.[9]

Reaction Mechanism: Thermal Elimination

The conversion of a monosubstituted thiourea, such as 1-(naphthalen-1-ylmethyl)thiourea, into the corresponding isothiocyanate is fundamentally an elimination reaction. The process is typically induced by heating the thiourea in an inert, high-boiling solvent.

The accepted mechanism involves the following key steps:

-

Tautomerization (Minor Pathway): The thiourea exists in equilibrium with its tautomeric form, an isothiourea. While this is a possible pathway, direct thermal elimination is generally considered the primary route.

-

Intramolecular Proton Transfer & Elimination: The more direct mechanism involves an intramolecular cyclization or concerted elimination. Upon heating, the molecule acquires sufficient thermal energy to overcome the activation barrier for the elimination of ammonia (NH₃). A lone pair on the sulfur atom can initiate a bond formation with the carbon, weakening the C-N bonds. Concurrently, proton transfers facilitate the formation of ammonia as a leaving group.

-

Product Formation: The elimination of ammonia results in the formation of the stable, heteroallene structure of this compound. The reaction is driven to completion by the irreversible loss of gaseous ammonia from the reaction mixture.

This transformation is depicted in the diagram below.

Caption: Mechanism of thermal conversion.

Detailed Experimental Protocol

This protocol is adapted from the validated procedure for the synthesis of α-naphthyl isothiocyanate.[9] It is a robust method expected to provide good yields for the homologous 1-naphthalenemethyl derivative.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 1-(Naphthalen-1-ylmethyl)thiourea | >98% Purity | Custom Synthesis | Must be dry. |

| Chlorobenzene | Anhydrous or ACS | Sigma-Aldrich | High-boiling solvent (b.p. 132 °C). |

| Hexane | ACS Grade | Fisher Scientific | For extraction and recrystallization. |

| Round-bottom flask (500 mL) | - | - | |

| Reflux condenser | - | - | |

| Heating mantle | - | - | |

| Rotary evaporator | - | - | For solvent removal. |

Step-by-Step Synthesis Workflow

The overall workflow involves heating the precursor in a suitable solvent, followed by workup and purification.

Caption: Experimental workflow diagram.

Detailed Procedure

-

Reaction Setup: In a 500-mL round-bottom flask equipped with a reflux condenser, place 21.6 g (0.10 mole) of dry 1-(naphthalen-1-ylmethyl)thiourea and 225 mL of chlorobenzene.

-

Causality Note: Chlorobenzene is selected as the solvent due to its high boiling point (132 °C), which provides the necessary thermal energy to drive the ammonia elimination. It is also inert under these conditions. The starting thiourea must be dry to prevent potential side reactions.

-

-

Thermal Reaction: Heat the mixture to reflux using a heating mantle. The solid thiourea will gradually dissolve as the reaction progresses. A steady evolution of ammonia gas should be observed, which can be tested with moist pH paper at the top of the condenser (use appropriate ventilation).

-

Self-Validating System: The complete dissolution of the starting material and the cessation of ammonia evolution are primary indicators that the reaction is nearing completion.

-

-

Reaction Time: Maintain the solution at reflux for approximately 8 hours. For potentially higher yields, the reaction time can be extended.[9]

-

Expertise Insight: While 8 hours is often sufficient, monitoring the reaction by thin-layer chromatography (TLC) against a standard of the starting material is the most reliable way to determine completion.

-

-

Solvent Removal: After the reflux period, allow the flask to cool to room temperature. Remove the chlorobenzene solvent using a rotary evaporator under reduced pressure. The crude product will remain as a crystalline or oily residue.

-

Extraction and Purification: To the cooled residue, add 50 mL of boiling hexane and swirl to dissolve the product, leaving behind unreacted starting material and byproducts. Decant the hot hexane solution into a clean flask. Repeat this extraction process three more times with fresh 50-mL portions of boiling hexane.

-

Causality Note: The desired isothiocyanate product is significantly more soluble in hot hexane than the more polar thiourea starting material or potential dimeric thiourea byproducts. This difference in solubility forms the basis of the purification.[9]

-

-

Crystallization and Isolation: Combine the hot hexane extracts and allow them to cool slowly to room temperature, then place the flask in an ice bath to complete crystallization. The this compound will precipitate as pale yellow or colorless crystals.

-

Final Product: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum. The expected yield is typically high, in the range of 85-95%.[9] The product should have a melting point of approximately 55-57 °C.[10]

Conclusion

The synthesis of this compound from its thiourea precursor via thermal elimination is a highly effective and reliable method. It avoids the use of toxic reagents and complex purification schemes, relying instead on fundamental principles of reactivity and solubility. By carefully controlling the reaction time and temperature, and by using the described extraction protocol, researchers can obtain a high yield of pure product. This guide provides the necessary technical detail and scientific rationale to empower professionals in chemistry and drug discovery to confidently perform this valuable synthesis.

References

-

National Center for Biotechnology Information. "Isothiocyanates". PubChem Compound Summary for CID 11080. [Link]

-

ChemRxiv. "Recent Advancement in Synthesis of Isothiocyanates". Preprint. [Link]

-

Shafaei, F., & Sharafian, S. "Green synthesis of imidazole derivatives". Bentham Science Publishers. [Link]

-

MDPI. "Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent". Molecules. [Link]

-

ResearchGate. "Proposed mechanism of the desulfurization process". ResearchGate. [Link]

-

Stavber, S., & Iskra, J. "Mechanochemical synthesis of thioureas, ureas and guanidines". Beilstein Journal of Organic Chemistry. [Link]

-

Delgado, M., & Toste, F. D. "Synthesis of Isothiocyanates: An Update". NIH National Library of Medicine. [Link]

-

Bentham Science. "Synthetic Methods and Pharmacological Potentials of Isothiocyanate Derivatives". Bentham Science. [Link]

-

MDPI. "Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur". Molecules. [Link]

-

Chemistry & Biology Interface. "Synthesis of Isothiocyanates: A Review". Chemistry & Biology Interface. [Link]

-

Wikipedia. "1-Naphthyl isothiocyanate". Wikipedia. [Link]

-

Li, W., et al. "A general and facile one-pot process of isothiocyanates from amines under aqueous conditions". Beilstein Journal of Organic Chemistry. [Link]

-

MDPI. "Biological Applications of Thiourea Derivatives: Detailed Review". Chemistry. [Link]

-

NIH National Library of Medicine. "New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities". NIH National Library of Medicine. [Link]

-

Organic Syntheses. "α-NAPHTHYL ISOTHIOCYANATE". Organic Syntheses. [Link]

-

Nazarbayev University Repository. "Synthesis and intramolecular cyclization of N-acyl- and N-allyl-N'-(2-oxo-1,2-dihydro-pyridin-3-yl)thiourea". Nazarbayev University Repository. [Link]

-

NIH National Library of Medicine. "1-(Naphthalen-1-yl)-3-[(thiophen-2-yl)carbonyl]thiourea". NIH National Library of Medicine. [Link]

-

Organic Chemistry Portal. "Isothiocyanate synthesis". Organic Chemistry Portal. [Link]

-

Organic Syntheses. "Isothiocyanic acid, p-chlorophenyl ester". Organic Syntheses. [Link]

-

PubMed. "Development of novel naphthalimide derivatives and their evaluation as potential melanoma therapeutics". PubMed. [Link]

-

ResearchGate. "Synthesis of α- and β-Glycosyl Isothiocyanates via Oxazoline Intermediates | Request PDF". ResearchGate. [Link]

-

PubChem. "1-Naphthyl Isothiocyanate". PubChem. [Link]

-

NIH National Library of Medicine. "Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives: The Crystal Structure of N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide". NIH National Library of Medicine. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. mdpi.com [mdpi.com]

- 5. Development of novel naphthalimide derivatives and their evaluation as potential melanoma therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isothiocyanate synthesis [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. innospk.com [innospk.com]

Physicochemical properties of 1-Naphthalenemethyl isothiocyanate

An In-Depth Technical Guide to the Physicochemical Properties of 1-Naphthalenemethyl Isothiocyanate

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, also known as 1-naphthylmethyl isothiocyanate, is an aromatic isothiocyanate featuring a naphthalene core. Its unique chemical structure, characterized by the highly reactive isothiocyanate (-N=C=S) functional group, makes it a valuable intermediate in organic synthesis and a subject of interest in toxicological and pharmaceutical research.[1] This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization methods, synthesis, reactivity, and biological context. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for their work.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are critical for its handling, application, and integration into experimental or manufacturing workflows. This compound is an off-white to yellow solid under standard conditions.[1] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 551-06-4 | [1][2] |

| Molecular Formula | C₁₁H₇NS | [1][2] |

| Molecular Weight | 185.24 - 185.25 g/mol | [1][3] |

| Appearance | Off-white to yellow solid; odorless white needles or powder | [1][3] |

| Melting Point | 55.5 - 57 °C | [1][2] |

| Boiling Point | 339.3 ± 11.0 °C at 760 mmHg | [1] |

| Density | ~1.1 ± 0.1 g/cm³ | [1] |

| Flash Point | 167.2 ± 27.1 °C | [1] |

Solubility Profile

The solubility of this compound is dictated by its predominantly non-polar aromatic structure.[4]

-

Water Solubility : It is characterized by low solubility in water, a common trait for hydrophobic aromatic compounds.[4]

-

Organic Solvents : The compound is generally soluble in non-polar organic solvents such as benzene and toluene.[4] It is also freely soluble in ether, acetone, and carbon tetrachloride.[5] Its solubility in organic solvents tends to increase with temperature.[4]

Stability and Storage

Proper storage is crucial to maintain the integrity of this compound.

-

Moisture Sensitivity : The compound is sensitive to moisture and undergoes slow hydrolysis.[3] This water-reactive nature necessitates storage under dry, inert conditions.[3]

-

Storage Recommendations : It should be kept in a tightly-closed container, preferably under an inert atmosphere, in a cool, dark, and ventilated area.[1][3] Refrigerated temperatures are recommended for long-term storage.[3]

Analytical Characterization

A multi-faceted analytical approach is required for the unambiguous identification and quantification of this compound.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy : A key diagnostic feature in the IR spectrum is the strong, characteristic absorption band for the asymmetric stretching vibration of the isothiocyanate (–NCS) group, typically found between 2000 and 2200 cm⁻¹.[6] The NIST WebBook provides reference spectra for this compound.[7]

-

UV-Visible (UV-Vis) Spectroscopy : Aromatic isothiocyanates display characteristic absorption bands in the UV-Vis spectrum. For this compound, a notable absorption band appears in the 300-320 nm region, which is attributed to n-π* transitions within the conjugated system.[6][8]

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a sensitive method for the determination of this compound. A rapid and sensitive assay has been developed using a reversed-phase C18 column with an isocratic mobile phase of acetonitrile and water (70:30, v/v) and UV detection at 305 nm.[9] This method can quantify the compound in biological matrices like plasma and urine.[9]

-

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a powerful tool for analyzing volatile and semi-volatile compounds.[10][11] While direct analysis is possible, derivatization may be required for certain applications to improve volatility and thermal stability. The NIST Chemistry WebBook lists mass spectrum data for this compound.[8]

Experimental Protocol: HPLC Analysis

This protocol is adapted from established methods for the analysis of this compound in biological samples.[9]

-

Preparation of Standard Solutions : Prepare a stock solution of this compound in acetonitrile (ACN). Create a series of working standards by serial dilution with ACN.

-

Sample Preparation : For plasma or urine samples, precipitate proteins by adding three volumes of cold ACN. Vortex and centrifuge at high speed. Collect the supernatant for analysis.

-

Chromatographic Conditions :

-

Instrument : Standard HPLC system with UV detector.

-

Column : Partisphere C18, 5 µm particle size.

-

Mobile Phase : Isocratic elution with ACN:Water (70:30, v/v).

-

Flow Rate : 1.0 mL/min.

-

Detection Wavelength : 305 nm.

-

Injection Volume : 20 µL.

-

-

Quantification : Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration in unknown samples by interpolation from this curve.

Synthesis and Reactivity

Synthesis

This compound can be produced through several synthetic routes. A common laboratory and industrial method involves the reaction of 1-naphthylthiourea with chlorobenzene, which can achieve yields of around 85% after recrystallization.[1][2] A more general approach for synthesizing isothiocyanates involves the in situ generation of a dithiocarbamate salt from a primary amine (like 1-naphthalenemethanamine) and carbon disulfide (CS₂), followed by a desulfurylation step.[12][13]

Caption: General synthesis of isothiocyanates from primary amines.

Reactivity

The isothiocyanate functional group is an electrophilic moiety, making it reactive towards a wide range of nucleophiles.[1]

-

Reaction with Nucleophiles : It readily reacts with amines to form thioureas, and with alcohols to form thiocarbamates. These reactions are fundamental to its role as a synthetic intermediate and as a derivatizing agent for analytical purposes.[1]

-

Hydrolysis : As a water-reactive compound, it slowly hydrolyzes in the presence of moisture.[3] Studies on its metabolites confirm that the degradation product in aqueous buffer is 1-naphthylamine.[9]

-

Incompatibilities : Isothiocyanates are incompatible with many compound classes, including amines, alcohols, aldehydes, ketones, alkali metals, strong oxidizers, phenols, and peroxides, often resulting in exothermic reactions.[3]

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the thermal stability and phase behavior of materials.[14][15][16]

-

Differential Scanning Calorimetry (DSC) : DSC measures the heat flow into or out of a sample as a function of temperature.[17] For this compound, DSC analysis would clearly show an endothermic peak corresponding to its melting point (55.5-57 °C).[1] It can also be used to assess purity and detect polymorphic transitions.[15]

-

Thermogravimetric Analysis (TGA) : TGA measures changes in mass as a function of temperature.[17] A TGA scan would reveal the onset temperature of decomposition and quantify mass loss due to volatilization or degradation, providing critical data on the compound's thermal stability.[14][15]

Caption: A typical workflow for thermal analysis using DSC and TGA.

Experimental Protocol: General DSC Analysis

This protocol describes a general method for determining the melting point of a solid organic compound.[18]

-

Sample Preparation : Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp a lid onto the pan to enclose the sample. Prepare an empty, sealed pan to use as a reference.

-

Instrument Setup : Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

-

Temperature Program :

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 100 °C).

-

-

Data Analysis : Analyze the resulting thermogram. The melting point is typically determined from the onset or peak of the endothermic event. Integrate the peak to determine the enthalpy of fusion.

Biological Context and Applications

While this guide focuses on physicochemical properties, understanding the biological context is vital for drug development and toxicology professionals.

-

Toxicological Research : this compound is a known hepatotoxin in rodents.[1] It is used as a tool to study liver damage, inducing conditions like cholestasis and hyperbilirubinemia, which mimic certain human liver diseases.[1][19]

-

Analytical Chemistry : Due to the reactivity of the isothiocyanate group, it is employed as a derivatizing agent to enhance the detection of other molecules, such as amines, in analytical methods like spectrofluorimetry or LC-MS/MS.[1][20]

-

Mechanism of Action : Isothiocyanates (ITCs) as a class exert their biological effects through multiple mechanisms.[21][22] They are known to induce apoptosis (programmed cell death), inhibit cell cycle progression, and modulate inflammatory pathways.[21][23] A primary mechanism involves the activation of the Nrf2 signaling pathway, which upregulates a suite of cytoprotective and antioxidant enzymes.[22][24] The electrophilic carbon of the ITC group can react with nucleophilic sulfhydryl groups on proteins, such as those on the Keap1 protein, which is the key repressor of Nrf2.[22][24]

Caption: General mechanism of action for isothiocyanates via Nrf2 pathway.

Safety and Handling

This compound is a hazardous compound and must be handled with appropriate precautions.

-

Toxicity : It is toxic if swallowed and harmful if inhaled or in contact with skin.[3] It is known to be a hepatotoxin and may cause liver and kidney injury.[3]

-

Irritation : The compound causes skin and serious eye irritation.[3]

-

Sensitization : It may cause allergy or asthma symptoms or breathing difficulties if inhaled.[3]

-

Personal Protective Equipment (PPE) : When handling, especially in solid form, appropriate PPE including gloves, eye shields, and a NIOSH-approved respirator should be used.[3]

References

- Solubility of Things. (n.d.). 1-Naphthyl isothiocyanate.

- Fengchen Group. (n.d.). Exploring 1-Naphthyl Isothiocyanate: Properties, Applications, and Manufacturing.

-

PubChem. (n.d.). 1-Naphthyl Isothiocyanate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Naphthyl isothiocyanate. Retrieved from [Link]

-

Impact Analytical. (n.d.). Thermal Analysis Techniques. Retrieved from [Link]

-

OpenJournals Ghent University. (2019). THERMAL ANALYSIS (DSC, TGA) OF TEXTILE FLAME RETARDANTS WITH LOWER ENVIRONMENTAL IMPACT. Retrieved from [Link]

-

PubMed. (n.d.). Determination of alpha-naphthylisothiocyanate and metabolites alpha-naphthylamine and alpha-naphthylisocyanate in rat plasma and urine by high-performance liquid chromatography. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. Retrieved from [Link]

-

NIST WebBook. (n.d.). Naphthalene, 1-isothiocyanato-. Retrieved from [Link]

-

PubChem. (n.d.). 1-Naphthyl Isothiocyanate - Biological Activities. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST WebBook. (n.d.). Naphthalene, 1-isothiocyanato- IR Spectrum. Retrieved from [Link]

-

NIST WebBook. (n.d.). Naphthalene, 1-isothiocyanato- Data. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Naphthalenemethanamine. Retrieved from [Link]

-

ResearchGate. (2003). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. Retrieved from [Link]

-

Research Journal of Pharmacognosy. (2018). Isothiocyanates: a Review. Retrieved from [Link]

-

PMC - NIH. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Retrieved from [Link]

-

SciELO Colombia. (2013). Mechanism of action of isothiocyanates. A review. Retrieved from [Link]

-

PMC - NIH. (n.d.). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. Retrieved from [Link]

-

Robertson Microlit. (n.d.). Thermal Analysis | DSC, TGA, and Melting Point Testing. Retrieved from [Link]

-

NIST WebBook. (n.d.). Naphthalene, 1-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). Methyl isothiocyanate. National Center for Biotechnology Information. Retrieved from [Link]

-

IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

MDPI. (n.d.). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphthylisothiocyanate) derivatives. Retrieved from [Link]

-

OUCI. (n.d.). Isothiocyanates: a class of bioactive metabolites with chemopreventive potential. Retrieved from [Link]

-

Chemical Papers. (n.d.). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Retrieved from [Link]

-

Redalyc. (n.d.). Conceptual approach to thermal analysis and its main applications. Retrieved from [Link]

-

ThaiScience. (n.d.). Stability studies of isothiocyanates and nitriles in aqueous media. Retrieved from [Link]

-

MDPI. (n.d.). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Retrieved from [Link]

-

PMC - NIH. (n.d.). LC/MS/MS Analysis of N-Terminal Protein Adducts with Improved Sensitivity: A Comparison of Selected Edman Isothiocyanate Reagents. Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (n.d.). TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds. Retrieved from [Link]

-

ChemRxiv. (n.d.). Part 1 Gas chromatography-mass spectrometry (GC-MS) and its place in the plant metabolomics toolbox. Retrieved from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. 1-Naphthyl isothiocyanate - Wikipedia [en.wikipedia.org]

- 3. 1-Naphthyl Isothiocyanate | C11H7NS | CID 11080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 1-Naphthyl isothiocyanate, 98% | Fisher Scientific [fishersci.ca]

- 6. chemicalpapers.com [chemicalpapers.com]

- 7. Naphthalene, 1-isothiocyanato- [webbook.nist.gov]

- 8. Naphthalene, 1-isothiocyanato- [webbook.nist.gov]

- 9. Determination of alpha-naphthylisothiocyanate and metabolites alpha-naphthylamine and alpha-naphthylisocyanate in rat plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnrjournal.com [pnrjournal.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Isothiocyanate synthesis [organic-chemistry.org]

- 13. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thermal Analysis Techniques - www.impactanalytical.com [impactanalytical.com]

- 15. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]

- 16. redalyc.org [redalyc.org]

- 17. iitk.ac.in [iitk.ac.in]

- 18. Making sure you're not a bot! [openjournals.ugent.be]

- 19. 1-Naphthyl Isothiocyanate | C11H7NS | CID 11080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphthylisothiocyanate) derivatives | Semantic Scholar [semanticscholar.org]

- 21. Mechanism of action of isothiocyanates. A review [scielo.org.co]

- 22. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Isothiocyanates: a class of bioactive metabolites with chemopreventive potential [ouci.dntb.gov.ua]

- 24. rjpharmacognosy.ir [rjpharmacognosy.ir]

Spectroscopic Characterization of 1-Naphthalenemethyl Isothiocyanate: A Technical Guide for Researchers

This guide provides an in-depth analysis of the spectroscopic data for 1-Naphthalenemethyl isothiocyanate (C₁₂H₉NS), a key intermediate in synthetic chemistry and drug discovery. As researchers and drug development professionals, a thorough understanding of a molecule's spectroscopic signature is paramount for structure elucidation, purity assessment, and quality control. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and the interpretation of the spectral features, grounded in fundamental chemical principles.

Introduction: The Significance of this compound

This compound belongs to the versatile class of isothiocyanates (-N=C=S), which are widely recognized for their utility as synthetic building blocks and their prevalence in biologically active compounds. The isothiocyanate functional group is a potent electrophile, readily reacting with nucleophiles such as amines and thiols, making it a valuable moiety for conjugation and the synthesis of thioureas, and other heterocyclic systems.[1] The presence of the bulky, aromatic naphthalene group imparts specific steric and electronic properties to the molecule, influencing its reactivity and potential biological interactions. Accurate and comprehensive spectroscopic characterization is the cornerstone of its reliable use in any research or development endeavor.

Synthesis and Spectroscopic Sample Preparation

A robust and reproducible synthesis is the first step in obtaining high-quality spectroscopic data. This compound can be reliably synthesized from the corresponding primary amine, 1-naphthalenemethanamine, using a tosyl chloride-mediated decomposition of an in-situ generated dithiocarbamate salt. This method is favored over traditional approaches using hazardous reagents like thiophosgene.[2][3][4][5]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general procedure described by Wong and Dolman (2007) for the synthesis of isothiocyanates.[2][3][4][5]

Materials:

-

1-Naphthalenemethanamine

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N)

-

Tosyl chloride (TsCl)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

In-situ formation of the dithiocarbamate salt: To a solution of 1-naphthalenemethanamine (1.0 eq) in CH₂Cl₂ at room temperature, add triethylamine (2.0 eq) followed by the slow, dropwise addition of carbon disulfide (1.2 eq). The reaction mixture is stirred at room temperature for 1-2 hours. The progress of the dithiocarbamate salt formation can be monitored by thin-layer chromatography (TLC).

-

Decomposition to the isothiocyanate: The reaction mixture is cooled to 0 °C in an ice bath. Tosyl chloride (1.1 eq) is then added portion-wise over 15-20 minutes, ensuring the temperature remains low. The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting amine.

-

Work-up and Purification: The reaction is quenched by the addition of saturated aqueous NaHCO₃. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a pure solid.

Causality Behind Experimental Choices:

-

The use of triethylamine is crucial as a base to deprotonate the amine, facilitating the nucleophilic attack on carbon disulfide and subsequently forming the dithiocarbamate salt.

-

Tosyl chloride acts as an efficient dehydrating and desulfurizing agent to mediate the decomposition of the dithiocarbamate salt to the final isothiocyanate product.

-

Conducting the tosyl chloride addition at 0 °C helps to control the exothermic nature of the reaction and minimize the formation of potential side products.

-

The aqueous work-up with sodium bicarbonate is necessary to remove any unreacted tosyl chloride and other acidic byproducts.

Spectroscopic Data Analysis

Due to the limited availability of published experimental spectra for this compound, the following analysis is based on established spectroscopic principles and a comparative analysis with its close structural analog, benzyl isothiocyanate. The key difference lies in the substitution of a benzene ring with a naphthalene ring system, which will manifest in predictable ways in the spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methylene protons and the seven aromatic protons of the naphthalene ring.

-

Methylene Protons (-CH₂-): These two protons are chemically equivalent and are adjacent to the electron-withdrawing isothiocyanate group and the naphthalene ring. They are expected to appear as a sharp singlet. Based on the data for benzyl isothiocyanate, where the methylene protons appear around 4.7 ppm, a similar chemical shift is anticipated for the target molecule.[6]

-

Naphthalene Protons: The seven protons on the naphthalene ring will appear in the aromatic region, typically between 7.4 and 8.2 ppm. The coupling patterns will be complex due to both ortho and meta couplings. The proton on the 8-position is often deshielded due to its peri-interaction with the substituent at the 1-position, and may appear as a distinct doublet at the downfield end of the aromatic region.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 4.8 | Singlet | 2H | -CH₂-NCS |

| 7.4 - 8.2 | Multiplet | 7H | Naphthalene-H |

The ¹³C NMR spectrum will provide information on all twelve carbon atoms in the molecule.

-

Isothiocyanate Carbon (-N=C=S): This carbon typically appears in the range of 130-140 ppm. It is important to note that the signal for the isothiocyanate carbon can be broad and of low intensity due to its quadrupolar relaxation and the dynamics of the functional group, sometimes making it difficult to detect.[7]

-

Methylene Carbon (-CH₂-): The methylene carbon is expected to have a chemical shift in the range of 45-55 ppm, similar to the 48.5 ppm observed for benzyl isothiocyanate.

-

Naphthalene Carbons: The ten carbons of the naphthalene ring will produce a series of signals in the aromatic region (approximately 123-135 ppm). There will be four quaternary carbons and six carbons bearing a proton. The chemical shifts will be influenced by the substitution pattern.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 50 | -CH₂-NCS |

| 123 - 135 | Naphthalene-C |

| ~ 133 | -N=C=S |

Molecular Structure and Key NMR Correlations

Sources

- 1. nbinno.com [nbinno.com]

- 2. Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts [organic-chemistry.org]

- 3. Isothiocyanates from tosyl chloride mediated decomposition of in situ generated dithiocarbamic acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isothiocyanate synthesis [organic-chemistry.org]

- 5. scirp.org [scirp.org]

- 6. BENZYL ISOTHIOCYANATE(622-78-6) 1H NMR spectrum [chemicalbook.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

Navigating the Nuances of 1-Naphthalenemethyl Isothiocyanate: A Technical Guide to Solubility and Stability in Common Laboratory Solvents

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Handling and Application of 1-Naphthalenemethyl Isothiocyanate

This in-depth technical guide provides essential insights into the solubility and stability of this compound (1-NITC), a compound of significant interest in organic synthesis and toxicological research. Understanding its behavior in common laboratory solvents is paramount for the design of robust experimental protocols, ensuring the integrity of research outcomes, and facilitating its effective use in drug development.

Executive Summary

This compound is a reactive organic compound characterized by its naphthalene core and an isothiocyanate functional group. Its utility as a synthetic intermediate and a tool for studying hepatotoxicity is well-established.[1] However, its reactivity, particularly the electrophilic nature of the isothiocyanate group, presents challenges related to its solubility and stability. This guide offers a detailed examination of these properties across a spectrum of common laboratory solvents, from non-polar to polar aprotic and protic systems. Key findings indicate that while 1-NITC exhibits good solubility in many non-polar and polar aprotic solvents, its stability is significantly compromised in the presence of nucleophiles, particularly in protic solvents like alcohols and aqueous solutions. Acetonitrile has been identified as a solvent that confers notable stability, making it a preferred choice for stock solutions and analytical studies.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of 1-NITC is crucial for its effective application.

| Property | Value | Source |

| Chemical Formula | C₁₁H₇NS | [2] |

| Molecular Weight | 185.24 g/mol | [2][3] |

| Appearance | Off-white to yellow solid/fine crystalline powder | [1][4] |

| Melting Point | 55.5-57 °C | [4] |

| Boiling Point | 267 °C at 761 mmHg | |

| Density | ~1.1 g/cm³ | [1][5] |

Solubility Profile

The solubility of 1-NITC is a critical parameter for its use in solution-based applications. The non-polar naphthalene moiety and the polar isothiocyanate group contribute to a nuanced solubility profile.

Qualitative and Quantitative Solubility Data

The following table summarizes the available solubility data for 1-NITC in a range of common laboratory solvents. It is important to note that quantitative data is not available for all solvents, in which case qualitative descriptors are provided.

| Solvent | Solvent Type | Solubility | Temperature | Source |

| Water | Polar Protic | Insoluble (< 1 mg/mL) | 20 °C | [6][7] |

| Ethanol | Polar Protic | 4.59 g/L | 25 °C | [8] |

| Hot Ethanol | Polar Protic | Freely Soluble | Not Specified | [1][7] |

| Benzene | Non-polar | Freely Soluble | Not Specified | [1][7] |

| Toluene | Non-polar | Generally Soluble | Not Specified | [5] |

| Chloroform | Non-polar | Generally Soluble | Not Specified | [5] |

| Diethyl Ether | Non-polar | Freely Soluble | Not Specified | [1][7] |

| Acetone | Polar Aprotic | Freely Soluble | Not Specified | [1][7] |

| Acetonitrile | Polar Aprotic | Stable solutions can be prepared | Not Specified | [9] |

| Carbon Tetrachloride | Non-polar | Freely Soluble | Not Specified | [1][7] |

Expert Insight: The general trend indicates that 1-NITC, with its significant non-polar naphthalene structure, dissolves well in non-polar environments.[5] The solubility in "hot alcohol" suggests that increasing the temperature can overcome the energetic barrier to dissolution in some polar protic solvents.

Stability Profile: A Tale of Two Solvent Classes

The stability of 1-NITC is intrinsically linked to the nature of the solvent, primarily dictated by the reactivity of the isothiocyanate functional group. This group is highly electrophilic and susceptible to nucleophilic attack.

The Aprotic Advantage: A Realm of Stability

Polar aprotic solvents, which lack acidic protons, are generally preferred for dissolving and storing 1-NITC.[10][11][12][13]

-

Acetonitrile: Stability studies have demonstrated that 1-NITC is stable in acetonitrile at various temperatures.[9] This makes acetonitrile an excellent choice for preparing stock solutions for analytical purposes, such as HPLC analysis.[9]

-

Other Aprotic Solvents (Dichloromethane, Acetone, etc.): While specific long-term stability data for 1-NITC in other aprotic solvents is limited, the general principles of isothiocyanate chemistry suggest a higher degree of stability compared to protic solvents. For short-term applications, these solvents are generally suitable.

The Protic Challenge: Reactivity and Degradation

Polar protic solvents, containing O-H or N-H bonds, can act as nucleophiles and react with the isothiocyanate group, leading to the degradation of 1-NITC.[10][11]

-

Aqueous Solutions: 1-NITC is known to be moisture-sensitive and undergoes slow hydrolysis in water.[7] The primary degradation product in aqueous buffer has been identified as 1-naphthylamine.[9] This hydrolytic instability is a critical consideration for any experiments involving aqueous media.

-

Alcohols (Methanol, Ethanol): Alcohols can react with isothiocyanates to form thiocarbamates. This reaction is often catalyzed by bases. While 1-NITC is soluble in hot ethanol, prolonged storage in alcoholic solutions, especially at room temperature or higher, is not recommended due to the potential for degradation.

Causality Behind Stability Differences: The stability of 1-NITC in aprotic solvents stems from the absence of readily available protons that can participate in degradation reactions. In contrast, the hydroxyl group of protic solvents can directly attack the electrophilic carbon of the isothiocyanate, leading to the formation of unstable intermediates that subsequently rearrange or decompose.

Caption: Logical workflow of 1-NITC stability in different solvent classes.

Experimental Protocols

To ensure the accuracy and reproducibility of research involving 1-NITC, the following self-validating protocols are recommended.

Protocol for Determining the Solubility of 1-NITC

This protocol outlines a standard method for determining the solubility of 1-NITC in a given solvent.

-

Preparation: Add an excess amount of 1-NITC to a known volume of the test solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker or magnetic stirrer is recommended.

-

Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the supernatant.

-

Quantification: Analyze the concentration of 1-NITC in the supernatant using a validated analytical method, such as HPLC with UV detection. A pre-established calibration curve is essential for accurate quantification.

-

Calculation: Calculate the solubility in units such as mg/mL or g/100mL.

Caption: Experimental workflow for determining the solubility of 1-NITC.

Protocol for Assessing the Stability of 1-NITC

This protocol provides a framework for evaluating the stability of 1-NITC in a specific solvent over time.

-

Solution Preparation: Prepare a solution of 1-NITC in the test solvent at a known concentration.

-

Incubation: Aliquot the solution into multiple sealed vials and incubate them under controlled conditions (e.g., specific temperature and light exposure).

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial for analysis.

-

Analysis: Immediately analyze the sample by a stability-indicating analytical method, such as HPLC, to quantify the remaining 1-NITC and any potential degradation products.

-

Data Evaluation: Plot the concentration of 1-NITC as a function of time to determine the degradation rate.

Recommendations for Handling and Storage

Based on the available data, the following best practices are recommended for handling and storing 1-NITC:

-

General Storage: Store 1-NITC as a solid in a tightly sealed container in a cool, dry, and dark place to protect it from moisture and light.

-

Stock Solutions: For the preparation of stock solutions, acetonitrile is the recommended solvent due to the demonstrated stability of 1-NITC in it.[9]

-

Short-Term Use: For immediate use in experiments, other aprotic solvents such as dichloromethane or acetone can be used.

-

Avoidance of Protic Solvents: Prolonged storage in protic solvents, especially at ambient or elevated temperatures, should be avoided to minimize degradation. If a protic solvent must be used, solutions should be prepared fresh and used immediately.

Conclusion

The effective use of this compound in research and development hinges on a thorough understanding of its solubility and stability characteristics. This guide has synthesized the current knowledge to provide a practical framework for scientists. The key takeaway is the pronounced difference in stability between aprotic and protic solvents, with acetonitrile emerging as the solvent of choice for maintaining the integrity of 1-NITC in solution. By adhering to the protocols and recommendations outlined herein, researchers can mitigate experimental variability and ensure the reliability of their results.

References

-

1-Naphthyl isothiocyanate - Solubility of Things. (n.d.). Retrieved January 13, 2026, from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11080, 1-Naphthyl isothiocyanate. Retrieved January 13, 2026 from [Link].

-

1-Naphthylisothiocyanate (CAS 551-06-4): Odor profile, Properties, & IFRA compliance. (n.d.). The Good Scents Company. Retrieved January 13, 2026, from [Link]

-

1-Naphthyl isothiocyanate. (2023, November 28). In Wikipedia. Retrieved January 13, 2026, from [Link]

-

Hu, K., & Morris, M. E. (2003). Determination of alpha-naphthylisothiocyanate and metabolites alpha-naphthylamine and alpha-naphthylisocyanate in rat plasma and urine by high-performance liquid chromatography. Journal of Chromatography B, 785(2), 325-334. [Link]

-

Naphthalene, 1-isothiocyanato-. (n.d.). NIST WebBook. Retrieved January 13, 2026, from [Link]

-

Stability of Allyl Isothiocyanate in an Aqueous Solution. (2025). Journal of Graphics. [Link]

-

Degradation kinetics parameters in tested solvents. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630. [Link]

-

Zhang, X., Lee, Y. K., Kelley, J. A., & Burke, T. R., Jr. (2000). Preparation of aryl isothiocyanates via protected phenylthiocarbamates and application to the synthesis of caffeic acid (4-isothiocyanato)phenyl ester. The Journal of Organic Chemistry, 65(19), 6237–6240. [Link]

-

Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry. Retrieved January 13, 2026, from [Link]

-

Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]

-

Katsuki, S., Scott, J. E., & Yamashina, I. (1965). Naphthyl isothiocyanate as a reagent for the Edman degradation of peptides. The Biochemical journal, 97(3), 25C–26C. [Link]

-

Breschi, M. C., Ducci, M., Tacca, M., Mazzanti, L., Giusiani, M., Poggi, G., & Palagi, U. (1977). Distribution and fate of alpha-naphthl-isothiocyanate (ANIT) in the organs and body fluids of the rat. Arzneimittel-Forschung, 27(1), 122–126. [Link]

-

Brandt, W. F., & Frank, G. (1983). Manual gas-phase isothiocyanate degradation. Analytical biochemistry, 131(1), 226–231. [Link]

-

1 Prioritised substance group: Aprotic solvents. (n.d.). HBM4EU. Retrieved January 13, 2026, from [Link]

-

Polar aprotic solvents – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 13, 2026, from [Link]

-

Wu, H., Xue, F., Li, H., Yuan, C., & Liu, Y. (2014). Stability and antimicrobial activity of allyl isothiocyanate during long-term storage in an oil-in-water emulsion. Journal of the science of food and agriculture, 94(13), 2773–2779. [Link]

-

Byrne, F. P., Jin, S., Paggiola, G., Petchey, T. H. M., Clark, J. H., Farmer, T. J., Hunt, A. J., McElroy, C. R., & Sherwood, J. (2016). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical reviews, 116(5), 2889–2926. [Link]

-

Kumar, S., & Chimni, S. S. (2012). Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc, 2012(1), 407-441. [Link]

-

PHILLIPS, M. J., & STEINER, J. W. (1964). COMPARATIVE STUDY OF ALPHA-NAPHTHYL ISOTHIOCYANATE-INDUCED LIVER INJURY. Laboratory investigation, 13, 779–793. [Link]

-

PubChem. (n.d.). 1-Naphthyl Isothiocyanate. Retrieved January 13, 2026, from [Link]

-

Hanschen, F. S., et al. (2023). Non-enzymatic degradation of aliphatic Brassicaceae isothiocyanates during aqueous heat treatment. ChemRxiv. [Link]

Sources

- 1. 1-Naphthyl isothiocyanate (551-06-4) for sale [vulcanchem.com]

- 2. 1-Naphthyl isothiocyanate - Wikipedia [en.wikipedia.org]

- 3. 1-Naphthyl Isothiocyanate | CymitQuimica [cymitquimica.com]

- 4. 1-Naphthylisothiocyanat, 98 %, Thermo Scientific Chemicals 10 g | Buy Online [thermofisher.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 1-Naphthyl Isothiocyanate | C11H7NS | CID 11080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Naphthyl isothiocyanate, 98% | Fisher Scientific [fishersci.ca]

- 8. scent.vn [scent.vn]

- 9. Determination of alpha-naphthylisothiocyanate and metabolites alpha-naphthylamine and alpha-naphthylisocyanate in rat plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. hbm4eu.eu [hbm4eu.eu]

- 13. taylorandfrancis.com [taylorandfrancis.com]

Introduction: A Molecule of Renewed Interest

An In-Depth Technical Guide to 5-Methoxy-N,N-dimethyltryptamine (CAS Number 551-06-4)

5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), identified by CAS Number 551-06-4, is a naturally occurring psychedelic tryptamine found in a variety of plant species and famously in the secretions of the Colorado River toad (Incilius alvarius).[1][2] First synthesized in 1936, this compound has a long history of entheogenic use in South American cultures.[1][2] In recent years, 5-MeO-DMT has garnered significant attention from the scientific and medical communities for its potent, rapid-acting psychedelic effects and its emerging therapeutic potential, particularly in the realm of mental health.[3][4]

This guide serves as a technical overview for researchers, scientists, and drug development professionals. It delves into the fundamental properties, pharmacology, metabolic pathways, and associated hazards of 5-MeO-DMT, moving beyond a simple recitation of facts to explain the causal relationships that underpin its unique profile. We will explore its complex interactions with serotonergic systems, the rationale behind its investigation for treatment-resistant depression, and the critical safety considerations required for its handling and study.

Section 1: Physicochemical and Chemical Properties

Understanding the basic physical and chemical characteristics of 5-MeO-DMT is foundational for its use in a research setting, from ensuring proper storage to designing analytical protocols.

| Property | Value | Source(s) |

| CAS Number | 551-06-4 | [5] |

| Molecular Formula | C₁₃H₁₈N₂O | [1] |

| Molecular Weight | 218.29 g/mol | [1] |

| Appearance | White crystalline powder | [5] |

| Melting Point | 55.5-57 °C | [5] |

| Boiling Point | 190 °C at 20 Torr | [5] |

| Synonyms | O-methylbufotenin, Mebufotenin, 5-Methoxy-N,N-DMT | [1] |

Section 2: Core Pharmacology and Mechanism of Action

The biological effects of 5-MeO-DMT are primarily driven by its interaction with the serotonin (5-hydroxytryptamine, 5-HT) system, though its profile is distinct from classic psychedelics like psilocybin or LSD.

Receptor Binding Profile

5-MeO-DMT is a non-selective serotonin receptor agonist, but it displays a notably high affinity for the 5-HT₁A receptor subtype.[3][6] This distinguishes it from other psychedelics, which are thought to exert their primary effects through the 5-HT₂A receptor.[1][7] Receptor binding studies have shown that 5-MeO-DMT's affinity for the 5-HT₁A receptor can be 300 to 1,000 times higher than for the 5-HT₂A receptor.[1][3] While it is a full agonist at 5-HT₂A receptors, its potent activity at 5-HT₁A receptors is believed to be a key mediator of its unique subjective and physiological effects.[7][8] All tested 5-MeO-tryptamines have demonstrated selectivity for 5-HT₁A over 5-HT₂A receptors.[8]

| Receptor/Transporter | Affinity (Kᵢ) / Activity | Significance | Source(s) |

| 5-HT₁A | High affinity (Kᵢ < 10 nM) | Potent agonism, contributes to anxiolytic and antidepressant effects; key differentiator from classic psychedelics. | [3][8][9] |

| 5-HT₂A | Lower affinity (Kᵢ > 1000 nM) | Full agonism, contributes to psychedelic effects, but role is modulated by potent 5-HT₁A activity. | [7][8][9] |

| SERT (Serotonin Transporter) | Binds to SERT | Can inhibit serotonin reuptake, potentially increasing intrasynaptic serotonin levels. | [7][8] |

Signaling Pathway

The primary mechanism of action involves the direct agonism of post-synaptic serotonin receptors. The activation of the 5-HT₁A receptor, a Gi/o-coupled protein, leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP. Activation of the 5-HT₂A receptor, a Gq/11-coupled protein, stimulates phospholipase C, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate protein kinase C.

Section 3: Pharmacokinetics and Metabolism

The rapid onset and short duration of 5-MeO-DMT's effects are direct consequences of its pharmacokinetic profile. It is rapidly metabolized, and its bioavailability is highly dependent on the route of administration.[9][10]

| Route of Administration | Onset of Action | Duration of Effects | Source(s) |

| Inhalation (Vaporized) | Seconds to 3-4 minutes | 10-60 minutes | [1][9] |

| Intranasal | 3-15 minutes | 45-70 minutes | [1][9] |

| Intramuscular | 1-6 minutes | ~60 minutes | [1][11] |

| Oral (with MAOI) | 15-18 minutes | 3-4 hours or more | [1] |

| Oral (without MAOI) | Inactive or very weak | N/A | [1][9] |

Metabolic Pathways

The primary metabolic routes for 5-MeO-DMT are crucial for understanding its potency, duration, and potential for drug-drug interactions.[9]

-

Deamination by Monoamine Oxidase A (MAO-A): This is the main inactivation pathway. MAO-A converts 5-MeO-DMT into 5-methoxyindoleacetic acid (5-MIAA), which is pharmacologically inactive.[3][9] This rapid metabolism explains why 5-MeO-DMT is not orally active on its own, as it undergoes extensive first-pass metabolism in the gut and liver.[9]

-

O-demethylation by Cytochrome P450 2D6 (CYP2D6): A smaller portion of 5-MeO-DMT is metabolized by the polymorphic enzyme CYP2D6.[9][12] This pathway produces bufotenine (5-HO-DMT), which is itself a psychoactive compound with a higher affinity for the 5-HT₂A receptor than the parent molecule.[3][9]

The co-administration of a Monoamine Oxidase Inhibitor (MAOI), such as harmaline, blocks the primary inactivation pathway.[9][12] This shunts the metabolism towards the CYP2D6 pathway, leading to a dramatic increase in the bioavailability and duration of action of both 5-MeO-DMT and its active metabolite, bufotenine.[9] This interaction is the basis for the oral activity of ayahuasca-like preparations containing 5-MeO-DMT but also significantly increases the risk of toxicity.[9][13]

Sources

- 1. 5-MeO-DMT - Wikipedia [en.wikipedia.org]

- 2. psychedelics.berkeley.edu [psychedelics.berkeley.edu]

- 3. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. serenityprofessionalcounseling.com [serenityprofessionalcounseling.com]

- 5. 551-06-4 | CAS DataBase [m.chemicalbook.com]

- 6. The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of Psychedelic Tryptamines: 5-MeO-DMT vs. Classics [spiritpharmacist.com]

- 8. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | A Phase 1, Dose-Ranging Study to Assess Safety and Psychoactive Effects of a Vaporized 5-Methoxy-N, N-Dimethyltryptamine Formulation (GH001) in Healthy Volunteers [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Role of Isothiocyanates in Cancer Chemoprevention: A Technical Guide for Researchers

Abstract

Isothiocyanates (ITCs), a class of phytochemicals derived from the enzymatic hydrolysis of glucosinolates found abundantly in cruciferous vegetables, have garnered significant scientific interest for their potent cancer chemopreventive properties. An expanding body of preclinical and clinical research demonstrates that ITCs, such as sulforaphane (SFN), phenethyl isothiocyanate (PEITC), and benzyl isothiocyanate (BITC), exert multifaceted antitumor effects.[1][2] These compounds modulate a complex network of cellular processes critical for cancer prevention and therapy, including the induction of cytoprotective enzymes, regulation of cell cycle progression, and activation of apoptotic pathways.[1][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core mechanisms of ITC-mediated cancer chemoprevention. We will delve into the intricate signaling pathways targeted by ITCs, present detailed, field-proven experimental protocols for their investigation, and offer insights into the causality behind experimental design, thereby providing a robust framework for future research and development in this promising area of oncology.

Introduction: The Chemical Biology of Isothiocyanates

Isothiocyanates are naturally occurring compounds characterized by the functional group -N=C=S.[4] They are derived from glucosinolate precursors present in cruciferous vegetables like broccoli, cabbage, and watercress.[5][6] The conversion of glucosinolates to ITCs is catalyzed by the enzyme myrosinase, which is released upon plant cell damage, such as during chewing.[4] Once formed, ITCs are absorbed and systemically distributed, where they can exert their biological activities. The specific ITC produced depends on the parent glucosinolate; for instance, glucoraphanin is the precursor to sulforaphane.[7] The structural diversity among ITCs contributes to their varied potency and mechanisms of action.[8]

Core Mechanisms of Isothiocyanate-Mediated Chemoprevention

ITCs employ a multi-pronged approach to inhibit carcinogenesis, targeting key cellular pathways involved in detoxification, cell cycle control, and apoptosis.[1][9]

Induction of Phase II Detoxification Enzymes via Nrf2 Activation

A primary mechanism of ITC-mediated chemoprevention is the potent induction of phase II detoxification enzymes, such as glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[3] This induction is principally mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor.[10][11]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[10] ITCs, being electrophilic, can react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[10] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, and initiate their transcription.[12][13] The resulting increase in phase II enzymes enhances the detoxification and excretion of carcinogens.[3]

Diagram: Nrf2-Keap1 Signaling Pathway

Caption: Workflow for assessing Nrf2 nuclear translocation.

Cell Cycle Analysis using Propidium Iodide and Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle.

Protocol:

-

Cell Culture and Treatment: Seed cells (e.g., 1x10^6 cells) in a 6-well plate and treat with various concentrations of ITC or vehicle control for 24-48 hours. [6]2. Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant containing any floating cells. Centrifuge the cell suspension at approximately 300 x g for 5 minutes. [14]3. Fixation: Discard the supernatant and resuspend the cell pellet in 1 ml of ice-cold 70% ethanol while gently vortexing. [1][6]Fix the cells for at least 30 minutes at 4°C. Cells can be stored in ethanol at 4°C for several weeks. [6]4. Staining:

-

Centrifuge the fixed cells at a higher speed (e.g., 850 x g) to pellet them. * Carefully decant the ethanol and wash the cell pellet twice with PBS. * Resuspend the cells in a staining solution containing propidium iodide (PI) (e.g., 50 µg/ml) and RNase A (e.g., 100 µg/ml) in PBS. [6] * Incubate in the dark for 30 minutes at room temperature. [1]5. Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer. PI fluoresces when it intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content.

-

Collect data from at least 10,000 cells per sample.

-

The resulting DNA content histogram will show distinct peaks corresponding to the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in each phase. [6]An accumulation of cells in the G2/M peak after ITC treatment indicates a G2/M arrest.

-

Apoptosis Detection by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. [5] Protocol:

-

Sample Preparation (Adherent Cells):

-

Grow cells on coverslips in a multi-well plate.

-

Treat cells with ITC or vehicle control for the desired time (e.g., 24 hours).

-

Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature. [5][15]2. Permeabilization:

-

Wash the fixed cells with PBS.

-

Permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice. This step is critical for allowing the TdT enzyme to access the nucleus. [5]3. TUNEL Reaction:

-

Wash the cells with PBS.

-

Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., FITC-dUTP), according to the manufacturer's protocol of a commercial kit. The incubation is typically for 60 minutes at 37°C in a humidified chamber. [5][15] * Controls are essential: Include a positive control (cells treated with DNase I to induce DNA breaks) and a negative control (omitting the TdT enzyme from the reaction mixture). [5]4. Detection and Visualization:

-

Stop the reaction and wash the cells with PBS.

-

If a directly fluorescently labeled dUTP was used, the cells are ready for visualization.

-

Counterstain the nuclei with a DNA dye such as DAPI to visualize all cells. [5] * Mount the coverslips onto microscope slides with an anti-fade mounting medium.

-

-

Analysis:

-

Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright green nuclear fluorescence (for FITC-labeled dUTP), while non-apoptotic cells will only show the blue DAPI stain.

-

Quantify the percentage of TUNEL-positive cells to determine the apoptotic index.

-

Quantitative Data and Comparative Analysis

The efficacy of ITCs can vary significantly based on their chemical structure, the concentration used, and the cancer cell type being investigated.

| Isothiocyanate | Cancer Cell Line | Concentration | Effect | Reference |

| Sulforaphane (SFN) | Jurkat T-leukemia | 30 µM | 38% apoptosis after 48h | [7] |

| Sulforaphane (SFN) | Human bronchial epithelial | 10 µM | Rapid increase in Nrf2 nuclear accumulation | [16] |

| Phenethyl ITC (PEITC) | Prostate cancer (PC-3) | 2-10 µM | Decreased cell viability via apoptosis | [17] |

| Phenethyl ITC (PEITC) | Pancreatic cancer | 2.5-10 µM | Induction of apoptosis | [17] |

| Allyl ITC (AITC) | Prostate cancer (PC-3) | 20 µM | G2/M arrest and apoptosis | [18] |

| Allyl ITC (AITC) | Malignant glioma | 10 µM | G2/M arrest | [19] |

| Benzyl ITC (BITC) | Canine mammary carcinoma | Dose-dependent | G2 arrest and apoptosis | [20] |

Conclusion and Future Directions

Isothiocyanates represent a highly promising class of naturally derived compounds for cancer chemoprevention. Their ability to simultaneously target multiple key pathways involved in carcinogenesis, including detoxification, cell cycle regulation, and apoptosis, underscores their potential utility in clinical settings. The experimental frameworks provided in this guide offer a solid foundation for researchers to further elucidate the intricate mechanisms of ITC action and to identify novel ITC analogues with enhanced potency and selectivity. Future research should focus on in vivo studies to validate these in vitro findings, the exploration of synergistic combinations of ITCs with conventional chemotherapeutic agents, and the identification of predictive biomarkers to guide the clinical application of these remarkable compounds. The continued investigation into the role of isothiocyanates in cancer prevention holds the promise of developing effective, non-toxic strategies to combat this global health challenge.

References

-

Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. (2025, November 24). Synthesized from leading technical guides and scientific literature. [Link]

-

Cheng, N., et al. (2020). Benzyl Isothiocyanate Induces Apoptosis and Inhibits Tumor Growth in Canine Mammary Carcinoma via Downregulation of the Cyclin B1/Cdk1 Pathway. Frontiers in Veterinary Science. [Link]

-

Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

-

DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility, University of Wisconsin-Madison. [Link]

-

The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. (2018). Antioxidants. [Link]

-

Woo, H. D., & Kim, J. (2013). Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling. Journal of Cancer Prevention. [Link]

-

Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate. (2022). Molecules. [Link]

-

Navarro, S. L., Li, F., & Lampe, J. W. (2011). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. Food & Function. [Link]

-

Xiao, D., et al. (2006). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. Molecular Cancer Therapeutics. [Link]

-

Dong, X., et al. (2024). Quantitative chemical proteomics reveals that phenethyl isothiocyanate covalently targets BID to promote apoptosis. Nature Communications. [Link]

-

TUNEL Method in Apoptosis Detection: Principles, Procedures, and Application Evaluation. (2026, January 7). Elabscience. [Link]

-

TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol. (2025, November 20). Absin. [Link]

-

TUNEL Assay of Tumor Cells Apoptosis. (2016). Bio-protocol. [Link]

-

Fimognari, C., et al. (2004). A mixture of isothiocyanates induces cyclin B1- and p53-mediated cell-cycle arrest and apoptosis of human T lymphoblastoid cells. International Journal of Cancer. [Link]

-

Houghton, C. A. (2019). Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality?. Oxidative Medicine and Cellular Longevity. [Link]

-

De Nicola, G. R., et al. (2010). The isothiocyanate produced from Glucomoringin inhibits NF-kB and reduces myeloma growth in nude mice. Biochemical Pharmacology. [Link]

-

Ahmad, A., et al. (2021). Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells. Frontiers in Oncology. [Link]

-

The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. (2018). National Institutes of Health. [Link]

-

Xiao, D., et al. (2003). Allyl isothiocyanate, a constituent of cruciferous vegetables, inhibits proliferation of human prostate cancer cells by causing G2/M arrest and inducing apoptosis. Carcinogenesis. [Link]

-

Anti-inflammatory mechanism of isothiocyanates. ResearchGate. [Link]

-

The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer. (2013). Redox Biology. [Link]

-

Sulforaphane Induces Antioxidative and Antiproliferative Responses by Generating Reactive Oxygen Species in Human Bronchial Epithelial BEAS-2B Cells. (2013). Journal of Cancer Prevention. [Link]

-

Fimognari, C., et al. (2002). Growth inhibition, cell-cycle arrest and apoptosis in human T-cell leukemia by the isothiocyanate sulforaphane. Carcinogenesis. [Link]

-

Nrf2-keap1 signaling pathway simplified diagram. ResearchGate. [Link]

-

El-Far, A. H., et al. (2018). Phenethyl Isothiocyanate Triggers Apoptosis, Combats Oxidative Stress and Inhibits Growth of Ehrlich Ascites Carcinoma Mouse Model. Pharmacology & Pharmacy. [Link]

-

Kensler, T. W., et al. (2017). KEAP1 and done? Targeting the NRF2 pathway with sulforaphane. Food and Chemical Toxicology. [Link]

-

Isothiocyanates inhibit the activity of AP-1 and NF-κB in the MMP-9... ResearchGate. [Link]

-

Schematic diagram of the Nrf2-Keap1-ARE signaling pathway. ResearchGate. [Link]

-

Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. (2020). Molecules. [Link]

-

The schematic diagram of the Keap1/Nrf2 signaling pathway. ResearchGate. [Link]

-

NRF2 pathway as the mechanism behind sulforaphane's protective effects. (2020, January 6). Jed Fahey. [Link]

-

Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. (2022). Molecules. [Link]

-

Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. (2012). Journal of Inflammation. [Link]

-